tert-Butyl 3-[(3-methoxypropyl)amino]propanoate
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Overview
Description
tert-Butyl 3-[(3-methoxypropyl)amino]propanoate: is an organic compound with the molecular formula C11H23NO3 . It is a derivative of propanoic acid and contains a tert-butyl ester group, a methoxypropyl group, and an amino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(3-methoxypropyl)amino]propanoate typically involves the esterification of 3-[(3-methoxypropyl)amino]propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-[(3-methoxypropyl)amino]propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
Chemistry: tert-Butyl 3-[(3-methoxypropyl)amino]propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its amino group allows it to interact with biological molecules, making it useful in biochemical assays.
Medicine: this compound has potential applications in drug development. Its structure can be modified to create new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(3-methoxypropyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes and other proteins. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
- tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate
- tert-Butyl 3-[(3-methoxypropyl)amino]butanoate
- tert-Butyl 3-[(3-methoxypropyl)amino]pentanoate
Comparison: tert-Butyl 3-[(3-methoxypropyl)amino]propanoate is unique due to its specific combination of functional groups. Compared to similar compounds, it has a distinct reactivity profile and stability. The presence of the methoxypropyl group provides additional steric hindrance, affecting its interactions with other molecules and its overall reactivity.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(3-methoxypropylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-11(2,3)15-10(13)6-8-12-7-5-9-14-4/h12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPJFWWDBUNXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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